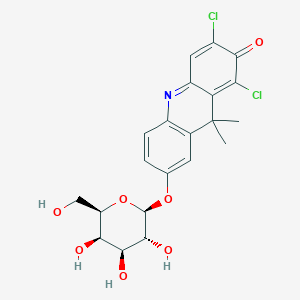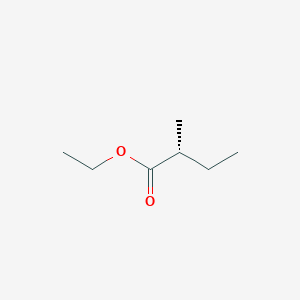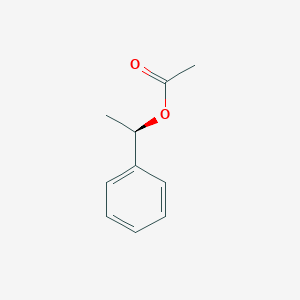
7-(beta-D-Galactopyranosyloxy)-1,3-dichloro-9,9-dimethylacridine-2(9H)-one
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a galactopyranosyloxy group (a sugar derivative), a dichloro-dimethylacridine group (an aromatic heterocycle), and a ketone group .
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Typically, the synthesis of such complex molecules involves multiple steps, each requiring specific reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the acridine ring system, the dichloro and dimethyl substituents, and the galactopyranosyloxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the polar galactopyranosyloxy group might increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Beta-Galactosidase Activity Assay
7-(beta-D-Galactopyranosyloxy)-1,3-dichloro-9,9-dimethylacridine-2(9H)-one, also referred to as DDAOG, is a substrate used in assays for beta-galactosidase (beta-gal) activity. Upon cleavage by beta-gal, DDAOG produces a far-red-shifted fluorescent signal, which is useful for detecting beta-gal activity in various biological systems, including genetically and pharmacologically inducible gene expression systems in cells (Gong et al., 2009).
In Vivo Optical Imaging
DDAOG has been applied in in vivo optical imaging to detect lacZ expression, a gene encoding beta-galactosidase. This application enables non-invasive imaging of lacZ expression in living transgenic animals, which is significant for studying gene expression and molecular pathways in real time (Zhang et al., 2009).
Cancer Research
In cancer research, DDAOG has been utilized for imaging beta-galactosidase activity in living animals, particularly in detecting beta-gal-expressing tumors. This technique allows for the real-time, in vivo monitoring of gene expression in cancerous tissues (Tung et al., 2004).
Reporter Gene Techniques
The compound is also significant in reporter gene techniques, such as studying physiologic phenomena like tumor hypoxia. DDAOG’s compatibility with beta-galactosidase as a reporter system enables effective imaging and study of such conditions (Cecic et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promising activity in a particular area (for example, as a potential drug), further studies could be conducted to optimize its activity and minimize any potential side effects .
Eigenschaften
IUPAC Name |
1,3-dichloro-9,9-dimethyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO7/c1-21(2)9-5-8(30-20-19(29)18(28)17(27)13(7-25)31-20)3-4-11(9)24-12-6-10(22)16(26)15(23)14(12)21/h3-6,13,17-20,25,27-29H,7H2,1-2H3/t13-,17+,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZZCHCOIFQTJB-JALYJVOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)N=C4C1=C(C(=O)C(=C4)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)N=C4C1=C(C(=O)C(=C4)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-9,9-dimethyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)acridin-2(9H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






